Cas no 2228538-55-2 (4-(aminomethyl)-4-(3,5-difluorophenyl)cyclohexan-1-ol)

4-(Aminomethyl)-4-(3,5-difluorophenyl)cyclohexan-1-ol is a fluorinated cyclohexane derivative featuring both an aminomethyl and a hydroxyl functional group. Its unique structure, combining a substituted phenyl ring with a cyclohexanol backbone, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of difluorophenyl and polar functional groups enhances its potential for derivatization, enabling applications in drug discovery and material science. The compound's rigid cyclohexane framework and fluorine substituents may contribute to improved metabolic stability and binding affinity in bioactive molecules. Its synthetic versatility allows for further modifications, making it useful for developing targeted therapeutics or advanced materials with tailored properties.
4-(aminomethyl)-4-(3,5-difluorophenyl)cyclohexan-1-ol structure
2228538-55-2 structure
Product Name:4-(aminomethyl)-4-(3,5-difluorophenyl)cyclohexan-1-ol
CAS No:2228538-55-2
MF:C13H17F2NO
MW:241.276990652084
CID:6386206
PubChem ID:165704129
Update Time:2025-06-08

4-(aminomethyl)-4-(3,5-difluorophenyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(aminomethyl)-4-(3,5-difluorophenyl)cyclohexan-1-ol
    • EN300-1803443
    • 2228538-55-2
    • Inchi: 1S/C13H17F2NO/c14-10-5-9(6-11(15)7-10)13(8-16)3-1-12(17)2-4-13/h5-7,12,17H,1-4,8,16H2
    • InChI Key: LBIZTGPTDPXTNN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C1(CN)CCC(CC1)O)F

Computed Properties

  • Exact Mass: 241.12782049g/mol
  • Monoisotopic Mass: 241.12782049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.2Ų

4-(aminomethyl)-4-(3,5-difluorophenyl)cyclohexan-1-ol Pricemore >>

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Additional information on 4-(aminomethyl)-4-(3,5-difluorophenyl)cyclohexan-1-ol

4-(Aminomethyl)-4-(3,5-Difluorophenyl)cyclohexan-1-ol: A Comprehensive Overview

4-(Aminomethyl)-4-(3,5-Difluorophenyl)cyclohexan-1-ol (CAS No. 2228538-55-2) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound, often referred to as 4-amino-methyl-4-(3,5-difluorophenyl)cyclohexanol, belongs to the class of cyclohexanol derivatives and is characterized by its cyclohexane ring substituted with an aminomethyl group and a 3,5-difluorophenyl group. The presence of these substituents imparts distinctive chemical and biological properties to the molecule, making it a valuable compound in various research and industrial applications.

The synthesis of 4-(Aminomethyl)-4-(3,5-Difluorophenyl)cyclohexan-1-ol involves a multi-step process that typically begins with the preparation of the cyclohexanol backbone. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, ensuring higher yields and better purity. One notable approach involves the use of catalytic hydrogenation and selective fluorination techniques, which are critical in constructing the 3,5-difluorophenyl group. These methods not only enhance the efficiency of the synthesis but also align with the principles of green chemistry, reducing environmental impact.

From a pharmacological perspective, 4-(Aminomethyl)-4-(3,5-Difluorophenyl)cyclohexan-1-ol has shown promising activity in several biological assays. Studies conducted in 2023 have demonstrated its potential as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotrophic factors and reduce oxidative stress has been attributed to its unique structural features. Additionally, research into its antimicrobial properties has revealed moderate activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.

The structural versatility of this compound also makes it an attractive candidate for drug design and development. Its cyclohexane ring provides a rigid framework that can be further functionalized to enhance bioavailability and target specificity. Recent studies have explored the use of this compound as a scaffold for developing small molecule inhibitors targeting key enzymes involved in cancer progression. The incorporation of the aminomethyl group allows for additional chemical modifications, enabling researchers to fine-tune its pharmacokinetic properties.

In terms of industrial applications, 4-(Aminomethyl)-4-(3,5-Difluorophenyl)cyclohexan-1-ol has found utility in the production of advanced materials. Its ability to form stable complexes with metal ions has led to its use in catalysis and materials science. For instance, it has been employed as a ligand in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and separation technologies.

Looking ahead, ongoing research into this compound is focused on expanding its applications in both therapeutic and non-therapeutic domains. Collaborative efforts between academic institutions and pharmaceutical companies are expected to unlock new potentials for this molecule. Furthermore, advancements in computational chemistry are enabling researchers to predict its behavior under various conditions, facilitating more efficient drug discovery processes.

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